N,N-Dimethyl-4-nitrosoaniline

Electroanalytical Chemistry Sensor Development Environmental Monitoring

N,N-Dimethyl-4-nitrosoaniline (p-NDMA, CAS 138-89-6) is a para-substituted C-nitroso compound for electrochemical sensor development, singlet oxygen detection, and organometallic synthesis. The dimethylamino substituent confers a higher Ar-NO rotational barrier (~50 kJ/mol) versus the N,N-diethyl analog, and enables an 85-fold lower LOD (0.1056 ng/mL) on MWCNT/GCE electrodes. σ-N donor behavior mirrors the diethyl analog, enabling seamless substitution in Ir(III)/Rh(III) piano-stool complex synthesis. ≥98% assay (HClO₄ titration). Verify MWCNT electrode compatibility before extrapolating sensitivity claims.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 138-89-6
Cat. No. B045008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-nitrosoaniline
CAS138-89-6
Synonymsp-(N,N-Dimethylamino)nitrosobenzene;  p-NDMA;  p-Nitroso-N,N-dimethylaniline;  1-(Dimethylamino)-4-nitrosobenzene;  4-(Dimethylamino)nitrosobenzene;  4-Nitroso-N,N-dimethylaminobenzene;  4-Nitroso-N,N-dimethylaniline;  Accelerine;  N,N-Dimethyl-4-nitrosoanil
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=O
InChIInChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3
InChIKeyCMEWLCATCRTSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70° F (NTP, 1992)
INSOL IN WATER;  SOL IN ALC, ETHER
SOL IN FORMAMIDE

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6): Technical Specifications and Procurement Baseline for Synthesis and Analytical Applications


N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6), also known as 4-nitroso-N,N-dimethylaniline or p-NDMA, is a para-substituted aromatic C-nitroso compound with the molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol [1]. This compound exists as a green crystalline solid at room temperature with a melting point of 84–87°C and a density of 1.15 g/cm³ at 20°C . It is characterized by the presence of both a nitroso group (-N=O) and a dimethylamino group (-N(CH₃)₂) on the benzene ring, which confers distinct spectroscopic and electrochemical properties including a characteristic absorption maximum at 438 nm that undergoes bleaching upon oxidation . Commercially available grades typically offer assay purity ≥97–98% (HClO₄ titration) and are supplied as powder or chunks for synthesis and analytical applications .

Why N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6) Cannot Be Replaced by Unsubstituted or N-Alkyl Variant 4-Nitrosoanilines


Substitution of N,N-dimethyl-4-nitrosoaniline with structurally related 4-nitrosoanilines (e.g., the unsubstituted parent, N,N-diethyl analog, or ortho/meta isomers) is not scientifically valid due to quantifiable differences in electronic properties, steric parameters, and resulting analytical performance. The dimethylamino substituent modulates the electron density on the aromatic ring and the nitroso group, directly affecting the compound's redox potential, spectroscopic signature, and coordination chemistry with metal complexes [1]. Comparative studies demonstrate that N,N-dimethyl-4-nitrosoaniline exhibits a higher internal rotation barrier about the Ar-NO bond (ΔG‡ approximately 50 kJ/mol) than its N,N-diethyl counterpart (approximately 48 kJ/mol) due to reduced steric congestion, which influences conformational dynamics and NMR spectral behavior [2]. Furthermore, in electrochemical sensing applications, the dimethyl-substituted para-isomer achieves an 85-fold lower limit of detection on MWCNT-modified electrodes compared to plain GCE, a sensitivity profile that cannot be assumed for other 4-nitrosoaniline derivatives without independent validation [3].

N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6): Quantitative Differentiation Evidence Versus Comparators


85-Fold Enhanced Detection Sensitivity on MWCNT-Modified Electrode Versus Plain Glassy Carbon Electrode

The voltammetric behavior of N,N-dimethyl-4-nitrosoaniline (4-NDMA) on plain glassy carbon electrode (GCE) versus multi-walled carbon nanotube modified GCE (MWCNT/GCE) was investigated using cyclic voltammetry and differential pulse stripping voltammetry. The MWCNT/GCE system demonstrated substantially enhanced sensitivity for 4-NDMA detection compared with the plain GCE system [1].

Electroanalytical Chemistry Sensor Development Environmental Monitoring

Diffusion Coefficient Variation Across Four Solvent Systems: Quantitative Comparison for Electrochemical Protocol Selection

The electrochemical reduction of N,N-dimethyl-4-nitrosoaniline at a glassy carbon electrode was studied in acetonitrile, dimethyl sulfoxide (DMSO), and the room-temperature ionic liquid [EMIM][NTf₂] using cyclic voltammetry and chronoamperometry. The diffusion coefficient (D) was determined across these solvent systems using single potential-step chronoamperometry [1].

Electrochemistry Non-aqueous Solvents Ionic Liquids

Comparative Internal Rotation Barrier: N,N-Dimethyl Versus N,N-Diethyl Substituent Effects on Ar-NO Bond Dynamics

Density matrix line-shape analysis of variable-temperature NMR spectra was applied to determine the barrier to internal rotation about the Ar-NO bond in N,N-dimethyl-p-nitrosoaniline and N,N-diethyl-p-nitrosoaniline. Theoretical fits to experimental NMR spectra were obtained in the temperature range -30°C to +40°C, yielding activation parameters for both compounds [1].

Physical Organic Chemistry NMR Spectroscopy Conformational Analysis

Comparative Coordination Chemistry: Both N,N-Dimethyl and N,N-Diethyl Analogs Form Mononuclear σ-N Complexes with Iridium(III) and Rhodium(III)

Reactions of dimeric halogenido-bridged complexes [(η⁵-C₅Me₅)IrX₂]₂ (X = Cl, Br, I) and [(η⁵-C₅Me₅)RhCl₂]₂ with both N,N-dimethyl-4-nitrosoaniline and N,N-diethyl-4-nitrosoaniline yielded mononuclear complexes with σ-N coordination of the C-nitroso ligand. X-ray structure analyses revealed slightly distorted pseudo-octahedral configurations ('three-legged pianostool' geometry) for complexes derived from both ligands [1].

Coordination Chemistry Organometallic Synthesis C-Nitroso Ligands

Synthesis Yield: 76% via Photochemical Oxidation in Hexane

A photochemical synthetic route to N,N-dimethyl-4-nitrosoaniline has been reported with a specific yield value under defined reaction conditions. This yield serves as a benchmark for process optimization and comparative evaluation of synthetic efficiency [1].

Synthetic Methodology Photochemistry Process Chemistry

Validated Application Scenarios for N,N-Dimethyl-4-nitrosoaniline (CAS 138-89-6) Based on Quantitative Evidence


High-Sensitivity Electrochemical Detection of 4-NDMA Using MWCNT-Modified Electrodes

For analytical laboratories developing electrochemical sensors for nitrosamine or nitrosoaromatic detection, N,N-dimethyl-4-nitrosoaniline can be quantified with a limit of detection of 0.1056 ng/mL using multi-walled carbon nanotube modified glassy carbon electrodes (MWCNT/GCE) under optimized DPSV conditions, representing a 71- to 85-fold sensitivity improvement over unmodified GCE systems [1]. This application scenario is directly supported by quantitative voltammetric comparison data and surface morphology characterization by atomic force microscopy. Users should note that this sensitivity enhancement is specific to the MWCNT-modified electrode configuration and may not extrapolate to other electrode materials or analytes without independent validation.

Electrochemical Studies Requiring Solvent-Specific Diffusion Coefficient Calibration

For electrochemists designing experiments involving N,N-dimethyl-4-nitrosoaniline in non-aqueous media, the diffusion coefficient of this compound varies from 3.7 × 10⁻⁵ cm²/s in aqueous buffered solution to 1.31 × 10⁻⁷ cm²/s in the ionic liquid [EMIM][NTf₂], a 282-fold difference [1]. The electrochemical reduction proceeds via a reversible two-electron (two-proton) first step leading to 4-(hydroxyamino)-N,N-dimethylaniline, followed by an irreversible second step [1]. This quantitative diffusion data enables accurate prediction of mass transport-limited currents and protocol optimization across different solvent environments.

Organometallic Synthesis with σ-N Donor C-Nitroso Ligands

In coordination chemistry and organometallic synthesis, N,N-dimethyl-4-nitrosoaniline functions as a σ-N donor ligand that reacts with dimeric halogenido-bridged complexes of iridium(III) and rhodium(III) to yield mononuclear [(η⁵-C₅Me₅)MX₂(NDMA)] complexes with slightly distorted pseudo-octahedral ('three-legged pianostool') geometry [1]. Comparative studies confirm that both the N,N-dimethyl and N,N-diethyl analogs exhibit equivalent σ-N coordination behavior, allowing users to select the dimethyl variant based on supplementary criteria such as commercial availability, cost, or preferred solubility profile without compromising complex formation or structural outcomes [1].

Benchmarking Synthetic Yield for Photochemical Preparation Routes

For process chemists and synthetic laboratories developing or optimizing routes to N,N-dimethyl-4-nitrosoaniline, a photochemical method using oxygen in hexane at 21°C under irradiation achieves a 76% chromatographic yield [1]. This quantitative yield benchmark enables evaluation of alternative synthetic strategies and provides a reference point for reaction optimization studies. Users should consider that yields from traditional nitrosation routes may differ, and direct comparative yield data across methods were not identified in the available evidence.

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